molecular formula C6H3Cl2N3 B13176553 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile

Cat. No.: B13176553
M. Wt: 188.01 g/mol
InChI Key: XTTBLBOLHQESMT-UHFFFAOYSA-N
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Description

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a nitrile group attached to the 5 position via an acetonitrile linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile typically involves the chlorination of pyrimidine derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 2,4-dichloropyrimidine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Reduction: Formation of 2-(2,4-dichloropyrimidin-5-yl)ethylamine.

    Oxidation: Formation of 2-(2,4-dichloropyrimidin-5-yl)acetic acid.

Scientific Research Applications

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and chlorine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.

    2-(4,6-Dichloropyrimidin-5-yl)acetonitrile: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.

    2-(2,4-Dichloropyrimidin-5-yl)ethylamine: A reduced form of the compound with an amine group instead of a nitrile group.

Uniqueness

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile is unique due to its specific substitution pattern and the presence of both chlorine atoms and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2-(2,4-dichloropyrimidin-5-yl)acetonitrile

InChI

InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)3-10-6(8)11-5/h3H,1H2

InChI Key

XTTBLBOLHQESMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)CC#N

Origin of Product

United States

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